3-Fluoro-5-(pentafluorosulfur)benzoyl chloride

Lipophilicity Hansch constant Drug design

3-Fluoro-5-(pentafluorosulfur)benzoyl chloride is a fluorinated aromatic acyl chloride building block that features both a 3-fluoro substituent and a 5-pentafluorosulfanyl (-SF5) group on the benzoyl chloride core. The -SF5 group is widely recognized in the literature as a 'super-trifluoromethyl' moiety due to its significantly higher electronegativity (Hammett σI = 0.55 vs.

Molecular Formula C7H3ClF6OS
Molecular Weight 284.61 g/mol
CAS No. 1240256-92-1
Cat. No. B1399818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pentafluorosulfur)benzoyl chloride
CAS1240256-92-1
Molecular FormulaC7H3ClF6OS
Molecular Weight284.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)Cl
InChIInChI=1S/C7H3ClF6OS/c8-7(15)4-1-5(9)3-6(2-4)16(10,11,12,13)14/h1-3H
InChIKeyRCKDILSECAWCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(pentafluorosulfur)benzoyl chloride (CAS 1240256-92-1) | Procurement & Selection Guide for SF5-Acyl Chloride Building Blocks


3-Fluoro-5-(pentafluorosulfur)benzoyl chloride is a fluorinated aromatic acyl chloride building block that features both a 3-fluoro substituent and a 5-pentafluorosulfanyl (-SF5) group on the benzoyl chloride core. The -SF5 group is widely recognized in the literature as a 'super-trifluoromethyl' moiety due to its significantly higher electronegativity (Hammett σI = 0.55 vs. 0.39 for CF3) and greater lipophilicity (Hansch π = 1.51 vs. 1.09 for CF3) [1]. This compound serves as a key reactive intermediate for introducing the -SF5 pharmacophore into diverse molecular scaffolds via acylation reactions, particularly in medicinal chemistry and agrochemical research programs seeking to optimize physicochemical and pharmacokinetic properties beyond the limits achievable with traditional -CF3 substitution [2]. Its dual substitution pattern (-F and -SF5) offers a distinct electronic and steric profile that cannot be replicated by mono-substituted analogs, creating a differentiated tool for structure-activity relationship (SAR) exploration.

3-Fluoro-5-(pentafluorosulfur)benzoyl chloride: Why Generic CF3 or Non-Fluorinated Analogs Cannot Substitute


The pentafluorosulfanyl (-SF5) group confers physicochemical properties that are fundamentally distinct from those of the trifluoromethyl (-CF3) group, rendering direct substitution in drug-like or functional material candidates impossible without altering key performance attributes. The -SF5 group exhibits a Hansch lipophilicity constant (π) of 1.51 compared to 1.09 for -CF3, representing a ~40% increase in hydrophobicity that directly impacts membrane permeability and nonspecific protein binding [1]. Concurrently, its inductive Hammett constant (σI) of 0.55 exceeds that of -CF3 (0.39), producing a stronger electron-withdrawing effect that modulates the pKa of adjacent functional groups and influences metabolic stability [1]. Furthermore, the octahedral geometry and larger van der Waals volume of -SF5 (~40% greater than -CF3) introduce distinct steric constraints that cannot be mimicked by simply adding a fluorine atom [2]. The specific 3-fluoro-5-SF5 substitution pattern of this benzoyl chloride combines an ortho/meta-directing fluorine with a meta-SF5 group, creating a unique electronic landscape that dictates both the reactivity of the acyl chloride moiety and the downstream properties of any conjugated amide or ester. Procurement of a simpler analog—such as 3-fluoro-5-(trifluoromethyl)benzoyl chloride or an unsubstituted SF5-benzoyl chloride—would yield a library of derivatives with measurably different logP values, receptor binding kinetics, and metabolic half-lives, thereby compromising the integrity of SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride


SF5 vs. CF3: Direct Comparison of Lipophilicity (Hansch π) as a Predictor of Membrane Permeability

The pentafluorosulfanyl group confers a lipophilicity increase of approximately 40% over the trifluoromethyl group, as quantified by the Hansch hydrophobicity constant (π). This difference is a primary driver for selecting an SF5-containing building block when enhanced membrane permeability or altered tissue distribution is desired in a drug candidate [1].

Lipophilicity Hansch constant Drug design

SF5 vs. CF3: Direct Comparison of Electron-Withdrawing Strength (Hammett σI) and Implications for Metabolic Stability

The -SF5 group is a stronger electron-withdrawing group than -CF3, as evidenced by its higher inductive Hammett constant (σI). This property can lower the electron density on adjacent aromatic rings and functional groups, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes and improving metabolic stability [1].

Electronegativity Hammett constant Metabolic stability

Comparative Octanol-Water Partition Coefficients (log KOW) for Aromatic SF5 vs. CF3 Compounds

In a direct comparative study of five simple aromatic compounds bearing either an -SF5 or -CF3 group, the -SF5 derivatives consistently exhibited higher log KOW values, indicating enhanced lipophilicity. This trend is expected to extend to the 3-fluoro-5-SF5 benzoyl scaffold and its derived amides [1].

Lipophilicity LogP Environmental fate

Pharmacological Activity Comparison in Cannabinoid Receptor Ligands: SF5 vs. CF3 vs. t-Butyl

In a head-to-head comparison of cannabinoid receptor ligands, the -SF5 substituted pyrazoles demonstrated slightly higher or equivalent CB1 receptor affinity (Ki) and improved CB2 selectivity relative to their exact -CF3 and tert-butyl analogs. This provides empirical evidence that substituting -CF3 with -SF5 on an aromatic ring can enhance target engagement [1].

Bioisosterism Receptor binding Drug discovery

Comparative LogP and Solubility Data for tert-Butyl Isosteres in Bosentan and Vercirnon Analogues

A systematic comparative study of tert-butyl isosteres in bosentan and vercirnon drug analogues quantified the physicochemical properties of substituents including pentafluorosulfanyl, trifluoromethyl, and tert-butyl. This study provides a direct, data-rich context for understanding where the -SF5 group falls on the lipophilicity spectrum relative to other common bioisosteres [1].

Lipophilicity LogP Physicochemical profiling

Synthetic Accessibility and Commercial Relevance of Arylsulfur Pentafluorides

The development of a practical two-step process for producing arylsulfur pentafluorides from readily available diaryl disulfides or aryl thiols has significantly improved the cost-effectiveness and scalability of SF5-containing building blocks. This process underpins the commercial availability of compounds like 3-fluoro-5-(pentafluorosulfur)benzoyl chloride [1].

Synthesis Process chemistry Building block availability

High-Value Application Scenarios for 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride in R&D and Procurement


Medicinal Chemistry: Optimizing Pharmacokinetics in Lead Compounds via Bioisosteric Replacement of CF3

This compound is ideally suited for medicinal chemistry programs aiming to improve the lipophilicity, metabolic stability, or target binding affinity of a lead series. Based on the quantitative evidence that the -SF5 group increases lipophilicity (Hansch π of 1.51 vs. 1.09 for CF3) and electron-withdrawing strength (Hammett σI of 0.55 vs. 0.39 for CF3), researchers can rationally substitute a -CF3 group with this -SF5-benzoyl chloride derivative to modulate LogP, enhance membrane permeability, and potentially reduce oxidative metabolism [1]. The dual substitution pattern (3-fluoro, 5-SF5) provides a unique vector for SAR exploration that is not achievable with mono-substituted analogs.

Chemical Biology: Synthesis of High-LogP Molecular Probes for Cellular Imaging and Target Engagement Studies

The enhanced lipophilicity conferred by the -SF5 group, quantified by a log KOW increase of 0.5-0.6 units over -CF3 analogs, makes this acyl chloride a valuable building block for constructing fluorescent or affinity-based probes that require efficient passive diffusion across cellular membranes [1]. The stability of the -SF5 group under physiological conditions ensures that the probe remains intact during the course of cellular assays, while the strong electron-withdrawing nature of the group can be leveraged to tune the spectroscopic properties of attached fluorophores.

Agrochemical Discovery: Enhancing Cuticular Penetration and Environmental Persistence of Crop Protection Agents

In agrochemical research, the ability of an active ingredient to penetrate the waxy cuticle of plant leaves or insect exoskeletons is paramount. The 40% increase in lipophilicity (π = 1.51 for SF5 vs. 1.09 for CF3) translates to a substantial improvement in partition coefficients, facilitating the design of pesticides with enhanced foliar uptake [1]. Furthermore, the chemical and thermal stability of the -SF5 group, coupled with its resistance to metabolic degradation, can contribute to longer field persistence and reduced application frequency.

Materials Science: Developing Fluorinated Liquid Crystals and Surface Modifiers with Unique Dielectric Properties

The strong dipole moment associated with the -SF5 group (due to its high electronegativity, σI = 0.55) and its octahedral geometry make it an attractive building block for designing liquid crystalline materials with high dielectric anisotropy [1]. The 3-fluoro-5-(pentafluorosulfur)benzoyl chloride can be employed as a key intermediate to synthesize rod-like or discotic mesogens, where the -SF5 group serves as a polar terminal unit to stabilize specific mesophases and tune the electro-optical response of the material.

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